2-(Benzylamino)-2-(oxan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-2-(oxan-4-yl)acetic acid is an organic compound that features both a benzylamino group and an oxan-4-yl group attached to an acetic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.
Introduction of the Oxan-4-yl Group: This step involves the formation of the oxan-4-yl moiety, which can be done through various cyclization reactions.
Attachment to Acetic Acid Backbone: The final step involves attaching the benzylamino and oxan-4-yl groups to the acetic acid backbone, often through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions could target the oxan-4-yl group or the carboxylic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzylamine oxide, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzylamino)-2-(oxan-4-yl)acetic acid could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(oxan-4-yl)acetic acid: Lacks the benzyl group.
2-(Benzylamino)-2-(oxan-4-yl)propanoic acid: Has a propanoic acid backbone instead of acetic acid.
2-(Benzylamino)-2-(tetrahydrofuran-4-yl)acetic acid: Contains a tetrahydrofuran ring instead of an oxan ring.
Uniqueness
The presence of both the benzylamino and oxan-4-yl groups in 2-(Benzylamino)-2-(oxan-4-yl)acetic acid may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(benzylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)13(12-6-8-18-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,17) |
InChI Key |
ZTCZRLUDOAAOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.